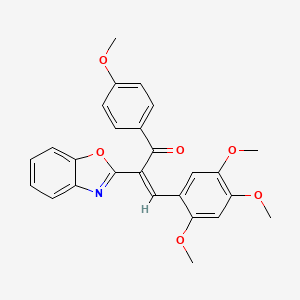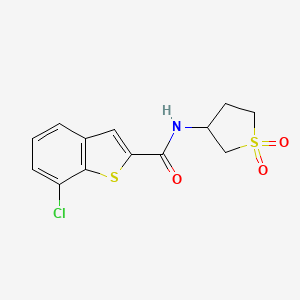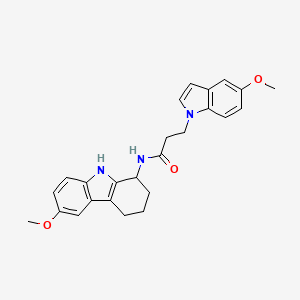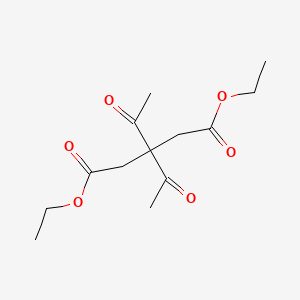![molecular formula C16H20N4O3S B12166263 ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12166263.png)
ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-メチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-イル]カルボニル}ピペラジン-1-カルボン酸エチルは、チオフェン環、ピラゾール環、およびピペラジン環を特徴とする複雑な有機化合物です。この化合物は、医薬品化学および材料科学における潜在的な用途により注目されています。特にチオフェン環の存在は、その幅広い生物活性で注目されています。
準備方法
合成経路と反応条件
4-{[1-メチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-イル]カルボニル}ピペラジン-1-カルボン酸エチルの合成は、通常、複数のステップを伴います。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンの酸触媒存在下での反応によって達成できます。
チオフェン環の導入: チオフェン環は、スズキカップリングまたはスティルカップリングなどのクロスカップリング反応を介して、チオフェンボロン酸またはチオフェンスタンナンを使用して導入できます。
ピペラジン環の形成: ピペラジン環は、エチレンジアミンとジハロアルカンの反応によって合成できます。
環のカップリング: 最後のステップでは、適切なカップリング剤(EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)など)を塩基の存在下で使用して、ピラゾール-チオフェン中間体をピペラジン環にカップリングします。
工業生産方法
この化合物の工業生産では、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化する必要があります。これには、廃棄物を削減し、効率を向上させるために、連続フロー反応器とグリーンケミストリーの原則を使用することが含まれます。
化学反応の分析
反応の種類
酸化: チオフェン環は、酸化されてスルホキシドまたはスルホンを形成できます。
還元: ピラゾール環は、還元されてピラゾリンを形成できます。
置換: ピペラジン環は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を使用できます。
還元: パラジウム炭素(Pd/C)を用いた触媒的水素化が一般的です。
置換: アミンやアルコキシドなどの求核剤を塩基の存在下で使用できます。
主な生成物
酸化: チオフェンスルホキシドまたはスルホン。
還元: ピラゾリン。
置換: 置換ピペラジン。
科学研究への応用
4-{[1-メチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-イル]カルボニル}ピペラジン-1-カルボン酸エチルは、科学研究にいくつかの用途があります。
科学的研究の応用
Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to the biological activities of the thiophene and pyrazole rings.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.
作用機序
4-{[1-メチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-イル]カルボニル}ピペラジン-1-カルボン酸エチルの作用機序には、さまざまな分子標的との相互作用が関与します。
酵素阻害: この化合物は、活性部位に結合することにより、基質のアクセスを遮断して酵素を阻害することができます。
受容体結合: 細胞表面の特定の受容体に結合して、シグナル伝達経路を調節することができます。
類似化合物の比較
4-{[1-メチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-イル]カルボニル}ピペラジン-1-カルボン酸エチルは、チオフェン、ピラゾール、およびピペラジン環を含む他の化合物と比較できます。
チオフェン誘導体: チオコナゾールやドルゾラミドなどの化合物は、チオフェン環を含み、それぞれ抗菌活性と抗緑内障活性を示します。
ピラゾール誘導体: セレコキシブ(COX-2阻害剤)などの化合物は、ピラゾール環を含み、抗炎症剤として使用されます。
ピペラジン誘導体: セチリジン(抗ヒスタミン剤)などの化合物は、ピペラジン環を含み、アレルギーの治療に使用されます。
類似化合物との比較
Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can be compared with other compounds containing thiophene, pyrazole, and piperazine rings:
Thiophene Derivatives: Compounds like tioconazole and dorzolamide also contain thiophene rings and exhibit antimicrobial and anti-glaucoma activities, respectively.
Pyrazole Derivatives: Compounds like celecoxib (a COX-2 inhibitor) contain pyrazole rings and are used as anti-inflammatory agents.
Piperazine Derivatives: Compounds like cetirizine (an antihistamine) contain piperazine rings and are used to treat allergies.
特性
分子式 |
C16H20N4O3S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
ethyl 4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)13-11-12(17-18(13)2)14-5-4-10-24-14/h4-5,10-11H,3,6-9H2,1-2H3 |
InChIキー |
FQBPXFNMVVOCBW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B12166185.png)
![3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166188.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12166190.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylacetohydrazide](/img/structure/B12166194.png)



![N-[(1Z)-3-[(3-methoxypropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12166211.png)


![Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12166236.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166249.png)
![4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B12166255.png)
![4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide](/img/structure/B12166268.png)
